
2H-quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-quinolizine is a quinolizine. It is a tautomer of a 4H-quinolizine and a 9aH-quinolizine.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity : 2H-quinolizine derivatives have been studied for their antihypertensive activity. For instance, spiro compounds derived from 2H-quinolizine showed significant antihypertensive effects in spontaneously hypertensive rats, with specific diastereoisomers being more potent. These compounds were found to act as alpha-adrenoceptor antagonists (Caroon et al., 1983).
Biological Activity and Synthetic Applications : Quinolizine alkaloids are prevalent in nature, leading to extensive research in their synthesis, reactivity, and applications. They have been used in studies related to biological activities, fluorescent probes, and as chirality inducers in synthetic chemistry (Avendaño & Menéndez, 2008).
Chemical Synthesis and Tautomerism : Research on the synthesis, tautomerism, and rearrangement of 2H-quinolizine esters provides insights into their chemical properties and potential applications in organic synthesis. Studies on their ultraviolet and nuclear magnetic resonance spectra have contributed to understanding their structural characteristics (Acheson, Hodgson, & Wright, 1976).
Antibacterial Agents : 2H-quinolizine derivatives have been identified as potent DNA gyrase inhibitors, showing promise as antibacterial agents. They have shown efficacy against various resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant strains of enterococci (Li et al., 1996).
Antipsychotic and Antinociceptive Properties : 2H-quinolizine derivatives have been explored for potential antipsychotic and antinociceptive (pain-relieving) properties. The structural variations in these compounds have been studied to enhance their biological activities (Imhof, Kyburz, & Daly, 1984).
Alzheimer's Disease Treatment : Some Lycopodium alkaloids, which include quinolizine derivatives, have been investigated for their ability to inhibit acetylcholinesterase, showing potential for treating Alzheimer's disease. Huperzine A, a Lycopodium alkaloid, has shown promise in improving learning and memory (Ma & Gang, 2004).
Antiviral Research : Quinolizine derivatives have been evaluated for their potential to inhibit key enzymes in viruses like SARS-CoV-2, showing potential as therapeutic agents against COVID-19 (Samarth, Kabra, & Singh, 2021).
Chemosensor Applications : 2H-quinolizine derivatives have been utilized in developing chemosensors, particularly for detecting metal ions like Cu2+. These sensors function through structural changes upon metal ion binding, indicating potential applications in environmental monitoring and analytical chemistry (Li et al., 2015).
Eigenschaften
CAS-Nummer |
255-58-3 |
|---|---|
Produktname |
2H-quinolizine |
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2H-quinolizine |
InChI |
InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3-8H,2H2 |
InChI-Schlüssel |
MHBPDRSACQBQET-UHFFFAOYSA-N |
SMILES |
C1C=CN2C=CC=CC2=C1 |
Kanonische SMILES |
C1C=CN2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
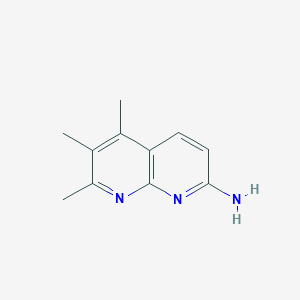
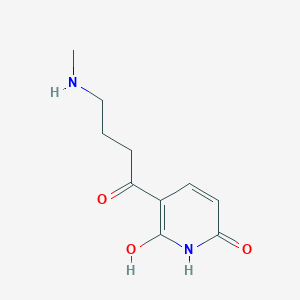
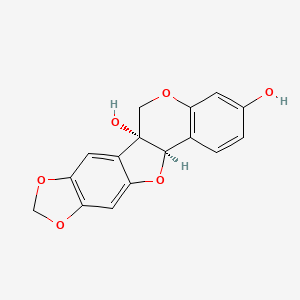
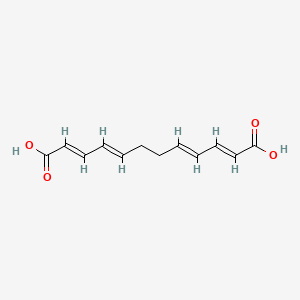
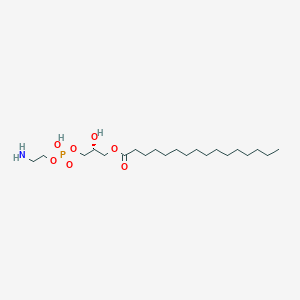
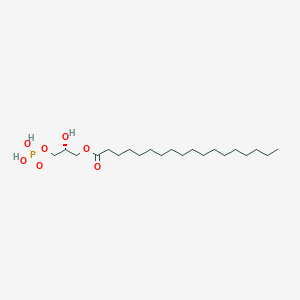
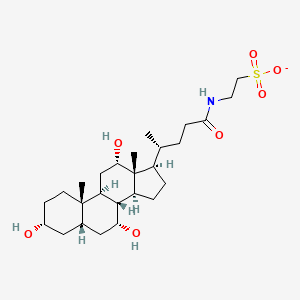
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)


![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)
![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)